Cas no 97438-03-4 (1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cycloheptacpyrazole-3-carboxylic Acid)

1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cycloheptacpyrazole-3-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Cycloheptapyrazolecarboxylic acid, 1-(4-chlorophenyl)-1,4,5,6,7,8-hexahydro-
- 1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic Acid
- 1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cycloheptacpyrazole-3-carboxylic Acid
-
- Inchi: 1S/C15H15ClN2O2/c16-10-6-8-11(9-7-10)18-13-5-3-1-2-4-12(13)14(17-18)15(19)20/h6-9H,1-5H2,(H,19,20)
- InChI Key: QJXQZYAWDBLXFU-UHFFFAOYSA-N
- SMILES: N1=C(C(O)=O)C2CCCCCC=2N1C1=CC=C(Cl)C=C1
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 479.2±45.0 °C at 760 mmHg
- Flash Point: 243.6±28.7 °C
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cycloheptacpyrazole-3-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cycloheptacpyrazole-3-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C614568-250mg |
1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic Acid |
97438-03-4 | 250mg |
$ 365.00 | 2022-06-06 | ||
Ambeed | A1110804-1g |
1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid |
97438-03-4 | 95% | 1g |
$384.0 | 2024-04-15 | |
TRC | C614568-25mg |
1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic Acid |
97438-03-4 | 25mg |
$ 70.00 | 2022-06-06 | ||
TRC | C614568-50mg |
1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic Acid |
97438-03-4 | 50mg |
$ 95.00 | 2022-06-06 | ||
Ambeed | A1110804-5g |
1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid |
97438-03-4 | 95% | 5g |
$1114.0 | 2024-04-15 |
1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cycloheptacpyrazole-3-carboxylic Acid Related Literature
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
Additional information on 1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cycloheptacpyrazole-3-carboxylic Acid
Introduction to 1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cycloheptacpyrazole-3-carboxylic Acid (CAS No. 97438-03-4) and Its Emerging Applications in Chemical Biology
1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cycloheptacpyrazole-3-carboxylic Acid, identified by its CAS number 97438-03-4, is a structurally complex heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the cycloheptacpyrazole class, a scaffold known for its potential biological activity due to its fused ring system and nitrogen-rich structure. The presence of a chlorophenyl substituent at the 4-position and a carboxylic acid functionality at the 3-position introduces unique electronic and steric properties, making it a versatile building block for drug discovery and mechanistic studies.
The 1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cycloheptacpyrazole-3-carboxylic Acid molecule exhibits a high degree of conformational flexibility due to its cyclic structure, which allows it to interact with biological targets in multiple ways. This flexibility is particularly valuable in the design of small-molecule inhibitors and modulators. Recent studies have highlighted its utility as a key intermediate in the synthesis of novel bioactive compounds targeting various therapeutic areas.
One of the most compelling aspects of this compound is its potential as an antimicrobial agent. The fused pyrazole and cycloheptane rings provide a framework that can mimic natural products and bioactive peptides. In recent years, there has been a growing interest in developing new antibiotics to combat rising resistance rates caused by pathogenic bacteria. The 1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cycloheptacpyrazole-3-carboxylic Acid scaffold has shown promise in preliminary screenings as a lead compound for novel antibiotics. Its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways makes it an attractive candidate for further investigation.
Moreover, this compound has been explored in the context of anticancer research. The nitrogen-rich heterocycles are known to exhibit DNA-intercalating properties, which can lead to the inhibition of tumor cell proliferation. The chlorophenyl group enhances lipophilicity, improving cellular uptake and membrane permeability—a crucial factor for effective drug delivery. Several recent publications have demonstrated that derivatives of cycloheptacpyrazole can induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK. The 1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cycloheptacpyrazole-3-carboxylic Acid itself may serve as a precursor for generating more potent anticancer agents with optimized pharmacokinetic profiles.
The carboxylic acid moiety at the 3-position provides an additional handle for further functionalization. This functionality can be used to attach various pharmacophores or linker groups through esterification or amidation reactions. Such modifications are essential for fine-tuning the biological activity and improving solubility or bioavailability. For instance, conjugating this compound with polyethylene glycol (PEG) chains could enhance its stability in biological systems while reducing immunogenicity—a strategy commonly employed in antibody-drug conjugates (ADCs).
In addition to its therapeutic potential, 1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cycloheptacpyrazole-3-carboxylic Acid has found applications in neurological research. The structural motif is reminiscent of several natural products known to interact with central nervous system (CNS) receptors. Preliminary data suggest that derivatives of this scaffold may modulate neurotransmitter release or receptor activity without causing significant side effects. Given the increasing prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, 1-(4-Chlorophenyl)-1 H ,4 H ,5 H ,6 H ,7 H ,8 H -cycloheptacpyrazole-3-carboxylic Acid could be a valuable starting point for developing novel therapeutics.
The synthesis of this compound involves multi-step organic transformations that highlight its synthetic utility as a platform molecule. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the cycloheptane core efficiently. Additionally, palladium-catalyzed borylation followed by Suzuki-Miyaura coupling has been utilized to introduce the desired aryl groups at specific positions on the heterocycle. These synthetic strategies not only demonstrate the versatility of this scaffold but also contribute to the broader toolkit available for medicinal chemists.
Recent advances in computational chemistry have further accelerated the development of derivatives based on 1-(4-Chlorophenyl)-1 H ,4 H ,5 H ,6 H ,7 H ,8 H -cycloheptacpyrazole-3-carboxylic Acid . Molecular docking studies combined with quantum mechanical calculations allow researchers to predict binding affinities and optimize lead structures before experimental synthesis is undertaken. This approach has significantly reduced time-to-market for new drug candidates while minimizing resource consumption—a critical consideration in modern pharmaceutical development.
The environmental impact of synthesizing complex heterocyclic compounds like this one is also an area of growing interest. Green chemistry principles have been applied to develop more sustainable synthetic routes, reducing waste generation and minimizing hazardous solvent use. For example, catalytic asymmetric hydrogenation has been explored as an alternative to traditional acid-catalyzed reactions, leading to cleaner processes with higher atom economy.
In conclusion, 1-(4-Chlorophenyl)-1 H ,4 H ,5 H ,6 H ,7 H ,8 H -cycloheptacpyrazole-3-carboxylic Acid (CAS No., 97438-03-4) represents a structurally intriguing molecule with broad applications across chemical biology and drug discovery domains. Its unique combination of features—such as the fused heterocyclic system, chlorophenyl substituent, and carboxylic acid functionality—makes it an invaluable tool for medicinal chemists seeking novel bioactive molecules targeting infections, cancers, neurological disorders, and beyond*. As research continues, further derivatives will likely emerge from this scaffold, expanding our arsenal against some of humanity's most pressing health challenges.
97438-03-4 (1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cycloheptacpyrazole-3-carboxylic Acid) Related Products
- 485320-23-8(Ethyl 8-chloro-8-nonenoate)
- 1083181-23-0(Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate)
- 2138122-18-4(2-[5-amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl]acetic acid)
- 944238-89-5(tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate)
- 2013378-06-6((1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol)
- 1178142-86-3(1-{(2-methoxyphenyl)aminomethyl}cyclohexan-1-ol)
- 1396862-83-1(N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide)
- 392295-07-7(4-bromo-N-5-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)
- 2228798-76-1(2-Amino-3-(4-methoxypyridin-2-yl)propan-1-ol)
- 51532-30-0((S)-4-Methylheptan-3-one)
